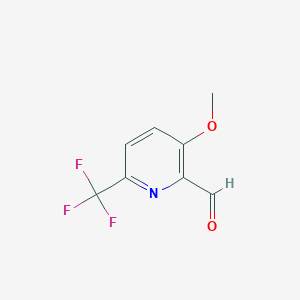
3-Methoxy-6-(trifluoromethyl)picolinaldehyde
描述
3-Methoxy-6-(trifluoromethyl)picolinaldehyde is a useful research compound. Its molecular formula is C8H6F3NO2 and its molecular weight is 205.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Methoxy-6-(trifluoromethyl)picolinaldehyde is an organic compound with significant biological activity, primarily due to its unique structural features. The presence of a methoxy group and a trifluoromethyl group enhances its lipophilicity and stability, which in turn influences its interactions within biological systems. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.
This compound is characterized by the following molecular formula:
- Molecular Formula : C_9H_8F_3N_O
- Molecular Weight : 215.16 g/mol
The aldehyde functional group allows for the formation of covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their functions. This property makes it a candidate for biochemical probes and therapeutic applications.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Covalent Bond Formation : The aldehyde group can react with nucleophilic amino acids in proteins, leading to modifications that may inhibit or enhance enzymatic activity.
- Lipophilicity : The compound's lipophilic nature facilitates its distribution across cellular membranes, enhancing its interaction with intracellular targets.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits potential anti-parasitic activity. Preliminary studies suggest its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. The compound's ability to induce oxidative stress in parasitized cells may contribute to its anti-parasitic effects .
Case Studies
- Anti-Chagas Activity : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on the growth of T. cruzi amastigotes in vitro. The compound was shown to have a favorable safety profile, indicating potential for therapeutic use .
- Enzyme Modulation : The compound's interaction with specific enzymes has been investigated, revealing that it may modulate enzyme activity through covalent modification. This property could be leveraged in drug development for conditions where enzyme inhibition is desired.
Comparative Analysis
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methoxy-5-(trifluoromethyl)picolinaldehyde | Methoxy at 3-position, trifluoromethyl at 5-position | Moderate anti-parasitic activity |
| 3-Methoxy-6-(difluoromethyl)picolinaldehyde | Difluoromethyl group instead of trifluoromethyl | Lower reactivity compared to trifluoromethyl variant |
| 3-Methoxypicolinaldehyde | Lacks trifluoromethyl group | Reduced bioactivity due to lack of lipophilicity |
属性
IUPAC Name |
3-methoxy-6-(trifluoromethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-6-2-3-7(8(9,10)11)12-5(6)4-13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVLQZHILILWAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















